2-amino-1-(2-methoxybenzyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
CAS No.:
Cat. No.: VC16273324
Molecular Formula: C24H25N5O3
Molecular Weight: 431.5 g/mol
* For research use only. Not for human or veterinary use.
![2-amino-1-(2-methoxybenzyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide -](/images/structure/VC16273324.png)
Specification
Molecular Formula | C24H25N5O3 |
---|---|
Molecular Weight | 431.5 g/mol |
IUPAC Name | 2-amino-1-[(2-methoxyphenyl)methyl]-N-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Standard InChI | InChI=1S/C24H25N5O3/c1-31-19-11-5-2-7-15(19)14-29-22(25)20(24(30)26-13-16-8-6-12-32-16)21-23(29)28-18-10-4-3-9-17(18)27-21/h2-5,7,9-11,16H,6,8,12-14,25H2,1H3,(H,26,30) |
Standard InChI Key | YNBLXQZJCVRDGJ-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=CC=C1CN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5CCCO5)N |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name 2-amino-1-(2-methoxybenzyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide precisely delineates its molecular architecture. The parent pyrrolo[2,3-b]quinoxaline system is substituted at position 1 with a 2-methoxybenzyl group, while position 3 bears a carboxamide moiety linked to a tetrahydrofuran-2-ylmethyl chain. The molecular formula C₂₄H₂₅N₅O₃ (molecular weight: 431.487 g/mol) reflects its heteroatom-rich composition .
Structural Elucidation and Key Functional Groups
The compound’s SMILES notation (COc1ccccc1Cn1c(N)c(c2c1nc1ccccc1n2)C(=O)NCC1CCCO1) reveals critical structural motifs:
-
A pyrrolo[2,3-b]quinoxaline core (fused pyrrole-quinoxaline system)
-
2-Methoxybenzyl substituent at position 1 (introducing aromaticity and potential π-π stacking interactions)
-
Tetrahydrofuran-2-ylmethyl carboxamide at position 3 (contributing hydrogen-bonding capacity and stereochemical complexity) .
The tetrahydrofuran ring introduces a chiral center, suggesting potential enantiomeric forms, though stereochemical data for this specific compound remains unreported .
Synthesis and Structural Analogues
Synthetic Routes for Pyrroloquinoxaline Derivatives
While no published synthesis exists for this exact compound, analogous pyrrolo[2,3-b]quinoxalines are typically synthesized via:
-
Condensation reactions between suitably substituted pyrroles and quinoxaline precursors.
-
Palladium-catalyzed cross-coupling to install aryl/alkyl substituents.
-
Carboxamide formation via activation of carboxylic acid intermediates (e.g., using HATU or EDCI) .
For example, the synthesis of butyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (PubChem CID 2295570) involves sequential alkylation and esterification steps , which could be adapted for the target compound by substituting reagents.
Structural Analogues and Bioactivity
Key analogues with reported activity include:
These analogues highlight the pharmacological relevance of the pyrroloquinoxaline scaffold, particularly in kinase inhibition .
Physicochemical and Spectroscopic Properties
Calculated Physicochemical Parameters
Based on structural analogs and computational models:
The moderate LogP suggests balanced lipophilicity for membrane permeability, while the high polar surface area may limit blood-brain barrier penetration .
Biological Activity and Mechanism of Action
Antibacterial and Antiviral Prospects
The methyl ester analogue methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 394223-02-0) exhibits moderate antibacterial activity, suggesting that the target compound’s extended quinoxaline system may enhance DNA intercalation or topoisomerase inhibition .
Pharmacokinetic and Toxicity Considerations
Metabolic Stability
The tetrahydrofuran moiety is susceptible to oxidative metabolism via cytochrome P450 enzymes (e.g., CYP3A4), potentially generating γ-lactone metabolites. The 2-methoxybenzyl group may undergo O-demethylation to a catechol derivative, which could pose toxicity risks through reactive intermediate formation .
In Silico Toxicity Predictions
Preliminary ProTox-II analysis suggests:
-
Low acute oral toxicity (LD₅₀ > 2000 mg/kg)
-
Potential hepatotoxicity (Score: 0.72) due to aromatic amine substructures
-
No significant mutagenicity alerts
Applications and Future Directions
Drug Discovery Opportunities
This compound’s dual functionality (kinase-binding carboxamide and DNA-intercalating quinoxaline) positions it as a candidate for:
Recommended Research Priorities
-
Kinase profiling assays to identify primary targets.
-
SAR studies varying the methoxybenzyl and tetrahydrofyan substituents.
-
In vivo pharmacokinetic studies assessing bioavailability and metabolite formation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume